
Yttrium oxide
Overview
Description
Yttrium oxide (Y₂O₃) is a rare-earth compound renowned for its exceptional thermal stability, optical properties, and catalytic activity. With a high melting point of 2430–2450°C , it surpasses alumina (Al₂O₃, ~2072°C), zirconia (ZrO₂, ~2715°C), and yttrium aluminum garnet (Y₃Al₅O₁₂, ~1970°C) in refractory performance . Its cubic crystal structure remains stable up to its melting point, avoiding phase transitions that plague materials like zirconia . Y₂O₃ is widely used in:
- Phosphors: Europium-doped Y₂O₃ (Y₂O₃:Eu³⁺) achieves near 100% quantum efficiency as a red phosphor in displays and lighting .
- Catalysts: Its basic surface properties enable applications in methane combustion and ammonia synthesis .
- Biomedical fields: Nanoparticles exhibit antioxidant, antimicrobial, and bioimaging capabilities .
- High-temperature ceramics: Used in crucibles, thermal barrier coatings, and laser host materials .
Preparation Methods
Yttrium oxide can be synthesized through several methods, including:
Hydrothermal Processing: This method uses high-pressure and high-temperature conditions to crystallize this compound from aqueous solutions.
Precipitation Method: Yttrium salts are precipitated using a base, followed by calcination to yield this compound.
Carbon Dioxide Carbonization: Yttrium chloride is precipitated with sodium hydroxide, followed by carbonization with carbon dioxide to form yttrium carbonate, which is then calcined to produce this compound.
Chemical Reactions Analysis
Chemical Reactivity
Y₂O₃ participates in reactions with acids, halogens, and water, forming derivatives with distinct properties:
Reaction Type | Equation | Conditions |
---|---|---|
With hydrochloric acid | Room temperature | |
With fluorine gas | High-temperature combustion | |
Hydration | Aqueous medium |
Thermal Decomposition Pathways
The decomposition of yttrium oxalate involves distinct stages:
Spectroscopic Characterization
X-ray photoelectron spectroscopy (XPS) reveals Y₂O₃’s electronic structure:
Compound | Y 3d₅/₂ Binding Energy (eV) | Oxidation State |
---|---|---|
Y₂O₃ | 157.0–158.5 | +3 |
Y₂(CO₃)₃·3H₂O | 156.9 | +3 |
YF₃ | 159.0 | +3 |
Carbon contamination (C 1s at 284.8 eV) is common in surface analyses .
Biological Interactions
Y₂O₃ nanoparticles (NPs) exhibit selective cytotoxicity:
-
Anticancer Activity:
Y₂O₃-NPs (14 nm) show IC₅₀ = 74.4 µg/mL against triple-negative breast cancer (MDA-MB-231) via ROS-mediated apoptosis and ferroptosis . -
Phytotoxicity:
At >2 mM, Y₂O₃-NPs inhibit Arabidopsis growth by suppressing lignin synthesis and activating MAPK/ethylene pathways .
This compound’s versatility in synthesis, reactivity, and applications underscores its importance in materials science, catalysis, and biomedicine. Ongoing research focuses on optimizing its nanostructured forms for enhanced performance in energy and medical technologies.
Scientific Research Applications
Yttrium oxide has a wide range of applications in scientific research, including:
Ceramics: It is used to stabilize zirconia in dental ceramics and other high-temperature ceramic materials.
Phosphors: This compound doped with europium is used in phosphors for color television tubes and LED lights.
Lasers: This compound is used as a host material for rare-earth dopants in solid-state lasers.
Biomedical Applications: This compound nanoparticles are used in drug delivery, biosensors, bioimaging, and anticancer therapies due to their high dielectric constant and thermal stability
Mechanism of Action
The mechanism of action of yttrium oxide, particularly in biomedical applications, involves several pathways:
Generation of Reactive Oxygen Species (ROS): This compound nanoparticles can generate ROS, leading to oxidative stress and damage to cellular components, which is useful in antibacterial and anticancer activities.
Interaction with Proteins: The released yttrium ions can interact with proteins, inhibiting enzyme activity and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Oxides
Alumina (Al₂O₃)
Property | Y₂O₃ | Al₂O₃ |
---|---|---|
Melting Point (°C) | 2430–2450 | 2072 |
Thermal Conductivity | ~33 W/mK | ~30 W/mK |
Electrical Conductivity | Insulating | Insulating |
Applications | Phosphors, catalysts | Insulators, abrasives |
Y₂O₃ outperforms Al₂O₃ in thermal stability and catalytic versatility. However, Al₂O₃ is more cost-effective for structural ceramics .
Zirconia (ZrO₂)
Y₂O₃ stabilizes zirconia in its cubic phase (YSZ), enhancing its use in fuel cells and thermal barrier coatings . Unlike pure ZrO₂, which undergoes destabilizing phase changes, YSZ retains structural integrity up to 1400°C . Y₂O₃’s higher basicity also makes it superior in catalytic redox reactions compared to ZrO₂ .
Yttrium Aluminum Garnet (YAG)
YAG (Y₃Al₅O₁₂) shares optical applications with Y₂O₃ but has a lower melting point (~1970°C). While YAG dominates solid-state lasers, Y₂O₃’s higher thermal conductivity (33 vs. 14 W/mK) makes it preferable for high-power laser windows .
Yttrium Hydroxide (Y(OH)₃)
Y(OH)₃ serves as a precursor to Y₂O₃ through thermal decomposition. It is structurally layered, enabling ion-exchange applications in water treatment . Upon calcination (≥600°C), Y(OH)₃ transforms into Y₂O₃, retaining morphological features like nanowires or sheets .
Electrical and Doping Properties
Yttrium Monoxide (YO)
Yttrium monoxide (YO), with Y²⁺ oxidation state, exhibits semiconducting behavior, contrasting with insulating Y₂O₃ (Y³⁺). YO forms under low oxygen partial pressures (e.g., 7.55 × 10⁻⁵ Pa) via reactive sputtering . Its conductivity increases with reduced oxygen content, making it suitable for thin-film transistors .
Doped Y₂O₃
Doping modifies Y₂O₃’s electrical properties:
- Bi/Zn co-doping : Enhances dielectric properties compared to single-doped or pure Y₂O₃. Codoped samples show higher capacitance and lower leakage currents .
- Eu³⁺ doping : Creates red-emitting phosphors with superior stability over sulfide-based alternatives .
Thermal and Chemical Stability
Y₂O₃’s stability under extreme conditions is unmatched:
Biological Activity
Yttrium oxide (Y₂O₃) has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer treatment, cytotoxicity, and antimicrobial properties. This article compiles various studies and findings to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, effects on different cell lines, and potential applications in medicine.
Overview of this compound
This compound is a rare earth metal oxide that is utilized in various applications including electronics, ceramics, and as a phosphor in display technologies. Its nanoparticles (Y₂O₃-NPs) have been explored for their unique properties that may be beneficial in biological contexts.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Y₂O₃-NPs against cancer cells. Notably, a study assessed the anticancer activity of Y₂O₃-NPs against the MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC). The findings indicated:
- Cytotoxic Effect : Y₂O₃-NPs exhibited a potent cytotoxic effect with an IC₅₀ value of 74.4 µg/mL against MDA-MB-231 cells, while being non-toxic to normal retinal (REP1) and human dermal fibroblast (HDF) cells .
- Mechanism of Action : Treatment with Y₂O₃-NPs led to increased levels of reactive oxygen species (ROS), resulting in DNA damage and apoptosis. Specifically, there was significant upregulation of pro-apoptotic genes such as CASP3 and CASP8, along with downregulation of the anti-apoptotic gene BCL2 .
- Oxidative Stress : The study demonstrated that exposure to Y₂O₃-NPs induced oxidative stress characterized by elevated intracellular ROS levels, which contributed to cellular damage and apoptosis .
Table 1: Summary of Cytotoxic Effects of this compound Nanoparticles
Cell Line | IC₅₀ Value (µg/mL) | Apoptosis Induction | ROS Generation |
---|---|---|---|
MDA-MB-231 | 74.4 | Yes | Yes |
Human Dermal Fibroblast (HDF) | >100 | No | No |
Retinal Pigment Epithelium (REP1) | >100 | No | No |
Mechanisms of Toxicity
A separate investigation into the toxicity mechanisms of Y₂O₃-NPs on HEK293 kidney cells revealed that:
- Dose-Dependent Cytotoxicity : Exposure to varying concentrations (1 to 100 µM) over different time periods (12 to 48 hours) resulted in decreased cell viability .
- Oxidative Stress : Increased superoxide levels were noted, correlating with diminished cell viability and alterations in key signaling pathways involving protein kinase B (Akt), Bax/Bcl-2 ratios, and caspase-3 activation .
Table 2: Effects of this compound on HEK293 Cell Viability
Concentration (µM) | Time (hours) | Cell Viability (%) |
---|---|---|
1 | 12 | >90 |
10 | 24 | 80 |
50 | 36 | 50 |
100 | 48 | <20 |
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Studies indicate that:
- Antibacterial Activity : Y₂O₃ nanoparticles demonstrate moderate antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest that while Y₂O₃ has some antibacterial properties, it is less effective than standard antibiotics like tetracycline .
Table 3: Antibacterial Activity of this compound Nanoparticles
Pathogen | MIC (µg/mL) for Y₂O₃ | MIC (µg/mL) for Tetracycline |
---|---|---|
Escherichia coli | >100 | <10 |
Staphylococcus aureus | >100 | <10 |
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Triple-Negative Breast Cancer : The selective cytotoxicity against MDA-MB-231 cells suggests potential therapeutic applications for this compound nanoparticles in treating aggressive breast cancers .
- Kidney Cell Toxicity : Research indicates that while this compound can induce oxidative stress leading to cell death in kidney cells, its effects are dose and time-dependent .
- Biocomposite Materials : Incorporating this compound into hydroxyapatite biocomposites has shown enhanced antimicrobial properties against pathogenic bacteria and fungi, indicating its potential use in medical implants .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing high-purity Y₂O₃ with controlled crystallinity?
Y₂O₃ is commonly synthesized via thermal decomposition of precursors like yttrium citrate. Heating to 550–850°C induces decomposition, with crystallinity (67–72%) and crystallite size (3.5–4.0 nm) quantified using X-ray powder diffraction (XRPD) and the Halder–Wagner method . Hydrothermal synthesis is another approach, where adjusting temperature and pH yields nanostructures (e.g., rods, sheets) from precursors like yttrium hydroxide .
Q. How is X-ray diffraction (XRD) utilized to confirm Y₂O₃ phase purity and structural stability?
XRD patterns are compared to reference data (e.g., PDF card 1-88-1040) to identify cubic Y₂O₃ phases. Crystallite size and crystallinity are calculated using software like Waxfit, while degradation products (e.g., yttrium carbonate at 157.9 eV binding energy) are detected via XPS .
Q. What characterization techniques are essential for analyzing Y₂O₃ nanoparticles in materials science?
Key methods include:
- SEM/EDS : For morphology and elemental mapping (e.g., detecting Y₂O₃ inclusions in steel) .
- TGA/DSC : To study thermal stability and decomposition pathways .
- PL Spectroscopy : For evaluating optical properties in doped Y₂O₃ (e.g., Eu³⁺ or Zn²⁺) .
Advanced Research Questions
Q. How can hydrothermal synthesis parameters (temperature, pH) be optimized to control Y₂O₃ nanostructure morphology?
Systematic studies show that higher temperatures (>200°C) and alkaline conditions favor nanowire formation, while neutral pH and lower temperatures yield sheets or rods. Precursor concentration and reaction time further refine particle size (20–100 nm) .
Q. What mechanisms explain contradictions in reported crystallite sizes of Y₂O₃ synthesized via different methods?
Discrepancies arise from variations in synthesis conditions (e.g., thermal vs. hydrothermal) and characterization techniques. For instance, Halder–Wagner analysis of XRPD data may underestimate crystallite size compared to TEM due to strain effects . Cross-validation using multiple methods (e.g., XRD, BET surface area) is recommended.
Q. How does doping with rare-earth ions (e.g., Eu³⁺, Er³⁺) alter Y₂O₃’s optical and catalytic properties?
Eu³⁺ doping creates red-emitting phosphors (Y₂O₃:Eu³⁺) with near-100% quantum efficiency, validated via photoluminescence spectroscopy. Er³⁺-doped Y₂O₃ exhibits up-conversion luminescence, useful in lasers, but requires precise control of dopant concentration (<5 mol%) to avoid quenching .
Q. What experimental strategies mitigate Y₂O₃ degradation into carbonate under ambient conditions?
Degradation studies using XPS show that 36% of Y₂O₃ converts to carbonate in air. Strategies include:
- Inert Atmosphere Storage : To minimize CO₂ exposure .
- Surface Passivation : Coating with Al₂O₃ via atomic layer deposition (ALD) .
Q. How can Y₂O₃’s role in enhancing high-temperature stability of alloys be systematically evaluated?
In oxide dispersion-strengthened (ODS) steels, Y₂O₃ nanoparticles are injected via redox reactions (e.g., FeO + Y → Y₂O₃). Efficacy is assessed using SEM/EDS for particle distribution and mechanical testing (e.g., creep resistance at 1,000°C) .
Q. What methodologies resolve phase instability in Y₂O₃-based coatings for aerospace applications?
Coatings are tested via:
- Thermal Cycling : Exposing samples to 2,200°C to assess delamination.
- EBSD Analysis : To map grain boundaries and phase transformations .
Q. How to design experiments investigating Y₂O₃’s ionic conductivity in solid oxide fuel cells (SOFCs)?
Key steps include:
- Sintering Y₂O₃-ZrO₂ Composites : At 1,500°C to optimize grain boundary density.
- Impedance Spectroscopy : To measure conductivity across temperatures (600–1,000°C) .
Q. Methodological Notes
Properties
IUPAC Name |
oxygen(2-);yttrium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Y/q3*-2;2*+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFQVOCFDJEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Y+3].[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Y2O3, O3Y2 | |
Record name | yttria | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Yttria | |
Description | Chemical information link to Wikipedia. | |
Record name | Yttrium(III) oxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051573 | |
Record name | Yttrium oxide (Y2O3) | |
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Molecular Weight |
225.810 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |
Record name | Yttrium oxide | |
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Record name | Yttrium oxide | |
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CAS No. |
1314-36-9, 11130-29-3 | |
Record name | Yttria | |
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Record name | Yttrium oxide | |
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Record name | Yttrium oxide | |
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Record name | Yttrium oxide (Y2O3) | |
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Record name | Yttrium oxide | |
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Record name | YTTRIUM OXIDE | |
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